2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
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Description
Scientific Research Applications
Aldose Reductase Inhibitors
Quinoxalin-2(1H)-one-based design and synthesis led to the production of potent aldose reductase (ALR2) inhibitors. These compounds show promise for treating diabetic complications due to their potent and selective effects on ALR2 inhibition and their antioxidant activity. For instance, series 6 and 8 compounds demonstrated not only good ALR2 inhibition but also potent antioxidant activity, suggesting the achievement of multifunctional ALR2 inhibitors (Qin et al., 2015).
Novel Synthesis Methods
Research into the synthesis of novel quinoline and quinoxaline derivatives provides insights into creating compounds with potential therapeutic applications. For example, the treatment of N-(2-hydroxyphenyl)anthranilic acid under specific conditions yielded previously unreported ring systems, opening avenues for the development of new drugs (Kim et al., 1974).
Structural Analysis and Properties
Studies on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have shed light on their potential applications. For instance, certain compounds form gels or crystalline solids upon treatment with mineral acids, with their fluorescence properties being of particular interest for various applications (Karmakar et al., 2007).
Anticancer Activity
Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet structural requirements essential for anticancer activity has resulted in new compounds showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This highlights the potential for developing novel anticancer agents based on quinoline derivatives (Reddy et al., 2015).
Fluorescence Sensors
The development of novel ratiometric fluorescent sensors based on quinoline derivatives for detecting ions like Zn2+ demonstrates the versatility of these compounds in analytical chemistry. Such sensors show high selectivity and sensitivity, offering potential tools for biochemical and environmental analyses (Gu et al., 2014).
properties
IUPAC Name |
2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O6/c1-33-18-4-2-3-17(9-18)28-24(30)13-29-12-20(25(31)15-5-7-16(27)8-6-15)26(32)19-10-22-23(11-21(19)29)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBKWHHQJQMZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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